molecular formula C13H9Cl2NO B1463332 3-(2,6-Dichlorobenzoyl)-4-methylpyridine CAS No. 1187167-72-1

3-(2,6-Dichlorobenzoyl)-4-methylpyridine

Cat. No. B1463332
CAS RN: 1187167-72-1
M. Wt: 266.12 g/mol
InChI Key: ASYOLOJEYCBUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-Dichlorobenzoyl chloride” is a chemical compound with the molecular formula Cl2C6H3COCl . It has been used in the preparation of various compounds, including N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, a herbicide .


Synthesis Analysis

“2,6-Dichlorobenzoyl chloride” has been used in substrate activity screening methods for the rapid development of novel substrates and their conversion into non-peptidic inhibitors of Cys and Ser proteases .


Molecular Structure Analysis

The molecular structure of “2,6-Dichlorobenzoic acid” is C7H4Cl2O2 . The molecular weight is 191.011 .


Chemical Reactions Analysis

“2,6-Dichlorobenzoyl chloride” has been used in the synthesis of 1-acyliridoles .


Physical And Chemical Properties Analysis

“2,6-Dichlorobenzoyl chloride” is a solid with a refractive index n20/D 1.582 (lit.) . It has a boiling point of 135-137 °C/25 mmHg (lit.) and a melting point of 28 °C (lit.) .

Scientific Research Applications

Protease Inhibition

This compound has applications in the study of proteases, which are enzymes that break down proteins. It can be used to develop non-peptidic inhibitors of Cys and Ser proteases, which are important in understanding disease mechanisms and developing treatments .

Substrate Activity Screening

3-(2,6-Dichlorobenzoyl)-4-methylpyridine: is employed in substrate activity screening methods. This technique is used for the rapid development of novel substrates, which can then be converted into inhibitors for various enzymes, aiding in therapeutic research .

Safety and Hazards

“2,6-Dichlorobenzoyl chloride” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for “3-(2,6-Dichlorobenzoyl)-4-methylpyridine” were not found, electrophilic aminating reagents have seen a renaissance in recent years as effective nitrogen sources for the synthesis of unprotected amino functionalities . This could potentially be relevant for future research and applications.

properties

IUPAC Name

(2,6-dichlorophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-5-6-16-7-9(8)13(17)12-10(14)3-2-4-11(12)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYOLOJEYCBUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dichlorobenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(2,6-Dichlorobenzoyl)-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-(2,6-Dichlorobenzoyl)-4-methylpyridine
Reactant of Route 3
Reactant of Route 3
3-(2,6-Dichlorobenzoyl)-4-methylpyridine
Reactant of Route 4
Reactant of Route 4
3-(2,6-Dichlorobenzoyl)-4-methylpyridine
Reactant of Route 5
Reactant of Route 5
3-(2,6-Dichlorobenzoyl)-4-methylpyridine
Reactant of Route 6
Reactant of Route 6
3-(2,6-Dichlorobenzoyl)-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.